Comparative dCTPase Inhibitory Potency and Selectivity Profile for Oncology Research
Derivatives based on the 3-piperazin-1-yl-pyridazine scaffold are potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase), a target associated with cancer progression. A series of piperazin-1-ylpyridazines were identified as a new class of dCTPase inhibitors, with lead compounds displaying outstanding selectivity over related enzymes and the ability to synergize with cytidine analogues like decitabine against leukemic cells [1]. While specific IC50 values for the parent 3-piperazin-1-yl-pyridazine are not reported, the quantitative structure-activity relationship (SAR) around this core demonstrates its crucial role in achieving high potency and enzyme selectivity.
| Evidence Dimension | Enzyme Inhibition and Synergy |
|---|---|
| Target Compound Data | Lead compounds derived from the 3-piperazin-1-yl-pyridazine core are potent dCTPase inhibitors that synergize with cytidine analogues [1]. |
| Comparator Or Baseline | No direct comparator for the parent compound; the core scaffold enables the observed class-level activity. |
| Quantified Difference | Not quantifiable for the parent compound. |
| Conditions | In vitro enzymatic and cellular assays against human dCTPase and leukemic cell lines. |
Why This Matters
Procurement of this core scaffold is essential for accessing a novel, selective chemical space for dCTPase inhibition, a validated target in oncology with potential for synergistic combination therapies.
- [1] Llona-Minguez, S., et al. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry, 60(10), 4279-4292. View Source
